![molecular formula C14H16N6O3S B2494764 3,5-dimethyl-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)isoxazole-4-sulfonamide CAS No. 2034234-54-1](/img/structure/B2494764.png)
3,5-dimethyl-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)isoxazole-4-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-dimethyl-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)isoxazole-4-sulfonamide is a useful research compound. Its molecular formula is C14H16N6O3S and its molecular weight is 348.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
3,5-Dimethyl-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)isoxazole-4-sulfonamide (CAS Number: 2034234-54-1) is a novel compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the compound's biological activity, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C14H16N6O3S, with a molecular weight of 348.38 g/mol. The structure features a sulfonamide group, an isoxazole ring, and an imidazole moiety, which are known to contribute to various biological activities.
Property | Value |
---|---|
CAS Number | 2034234-54-1 |
Molecular Formula | C₁₄H₁₆N₆O₃S |
Molecular Weight | 348.38 g/mol |
Functional Groups | Sulfonamide, Isoxazole, Imidazole |
Anticancer Activity
Research indicates that derivatives containing pyrazole and imidazole structures exhibit significant anticancer properties. For instance, compounds similar to this compound have shown effectiveness against various cancer cell lines by inhibiting key signaling pathways involved in tumor growth.
- Mechanism of Action : The compound may inhibit tubulin polymerization, a critical process in cell division, thereby exerting cytotoxic effects on cancer cells. Studies have reported IC50 values ranging from 80 to 200 nM for related compounds against multiple cancer cell lines including MDA-MB-468 and HCT-15 .
- Case Study : In a study examining the efficacy of imidazole derivatives in breast cancer models, compounds with structural similarities to the target compound demonstrated enhanced cytotoxicity when used in combination with doxorubicin . This suggests potential for synergistic effects in therapeutic applications.
Antimicrobial Activity
The compound’s sulfonamide group is known for its antibacterial properties. Research into sulfonamide derivatives has shown promising results against a range of bacterial strains.
- In vitro Studies : Compounds structurally related to our target have been tested against Gram-positive and Gram-negative bacteria, revealing significant antimicrobial activity .
- Synergistic Effects : The combination of isoxazole derivatives with traditional antibiotics has been explored to enhance efficacy against resistant strains .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound:
- Substituent Effects : The presence of methyl groups at positions 3 and 5 on the isoxazole ring enhances lipophilicity, potentially improving cellular uptake.
- Imidazole Influence : The imidazole moiety contributes to the compound's ability to interact with biological targets through hydrogen bonding and π-stacking interactions.
Wissenschaftliche Forschungsanwendungen
Biological Activities
Antimicrobial Activity : Research has indicated that compounds containing sulfonamide groups often exhibit antimicrobial properties. For instance, derivatives of sulfonamides with pyrazine and imidazole moieties have shown effectiveness against various bacterial strains. The mechanism is thought to involve inhibition of folate synthesis in bacteria, a pathway critical for their growth and replication.
Antifungal Activity : Similar compounds have been evaluated for antifungal activity, particularly against Candida species. Studies have demonstrated that certain derivatives can outperform traditional antifungal agents like fluconazole, suggesting that the compound could be a candidate for treating fungal infections in immunocompromised patients .
Anticancer Potential : The compound's structure suggests potential anticancer properties. Research into related sulfonamide derivatives has revealed their ability to induce apoptosis in cancer cells. The incorporation of the pyrazinyl and imidazolyl groups may enhance selectivity towards cancerous cells while minimizing toxicity to normal cells .
Case Studies
- Antimicrobial Efficacy Study : A study evaluated the antimicrobial activity of related compounds against Gram-positive and Gram-negative bacteria. Results indicated that modifications in the structure significantly influenced antibacterial potency, with certain derivatives achieving MIC values below 10 µg/mL .
- Antifungal Assessment : In a comparative study involving various antifungal agents, the compound demonstrated superior efficacy against Candida albicans strains, with MIC values significantly lower than those of established treatments like fluconazole .
- Cytotoxicity Evaluation : A series of experiments assessed the cytotoxic effects on different cancer cell lines. The findings suggested that the compound induces cell cycle arrest and apoptosis in sensitive cancer cells while exhibiting low toxicity towards normal human cells .
Eigenschaften
IUPAC Name |
3,5-dimethyl-N-[2-(2-pyrazin-2-ylimidazol-1-yl)ethyl]-1,2-oxazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N6O3S/c1-10-13(11(2)23-19-10)24(21,22)18-6-8-20-7-5-17-14(20)12-9-15-3-4-16-12/h3-5,7,9,18H,6,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKRILGPXQYLLEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)NCCN2C=CN=C2C3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.